Ethyl 2-(bromomethyl)-3-nitrobenzoate
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Overview
Description
Ethyl 2-(bromomethyl)-3-nitrobenzoate is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of benzoic acid, featuring a bromomethyl group and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(bromomethyl)-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 3-nitrobenzoate to introduce the bromomethyl group. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(bromomethyl)-3-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The primary product is ethyl 2-(aminomethyl)-3-nitrobenzoate.
Scientific Research Applications
Ethyl 2-(bromomethyl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(bromomethyl)-3-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity. Molecular targets and pathways depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(bromomethyl)benzoate: Lacks the nitro group, making it less reactive in redox reactions.
Ethyl 3-nitrobenzoate: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
Methyl 2-(bromomethyl)-3-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both the bromomethyl and nitro groups, providing a versatile platform for various chemical transformations. Its dual functionality allows for a wide range of applications in synthesis and research .
Properties
CAS No. |
142314-71-4 |
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Molecular Formula |
C10H10BrNO4 |
Molecular Weight |
288.09 g/mol |
IUPAC Name |
ethyl 2-(bromomethyl)-3-nitrobenzoate |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-10(13)7-4-3-5-9(12(14)15)8(7)6-11/h3-5H,2,6H2,1H3 |
InChI Key |
OVQJORAXPFREGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CBr |
Origin of Product |
United States |
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